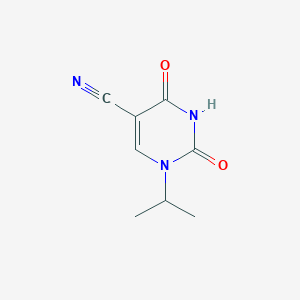
Acide 4-(4-formylphényl)benzoïque
Vue d'ensemble
Description
4-(4-Formylphenyl)benzoic acid, also known as 4-carboxybenzaldehyde, is an organic compound with the molecular formula C8H6O3. It is a derivative of benzoic acid where a formyl group is attached to the para position of the benzene ring. This compound is known for its high thermal stability and is used in various chemical applications .
Applications De Recherche Scientifique
4-(4-Formylphenyl)benzoic acid has significant applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of terephthalic acid and other aromatic compounds.
Biology: The compound is involved in the synthesis of peptide-hybrid inhibitors targeting dengue virus protease.
Medicine: It plays a role in the development of human glucagon receptor antagonists, which are important for treating diabetes.
Industry: It is used in the production of fluorescent whitening agents and other industrial chemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-(4-Formylphenyl)benzoic acid can be synthesized through the oxidation of aldehydes using copper(II) acetylacetonate (Cu(acac)2) and oxygen. The reaction involves flushing a reaction vessel with oxygen, adding Cu(acac)2 and sodium hydroxide (NaOH), and then introducing 1,4-benzenedicarboxaldehyde (terephthalaldehyde) to the reaction vessel .
Industrial Production Methods: For industrial production, 4-(4-formylphenyl)benzoic acid is synthesized by first converting terephthalic acid to p-carboxybenzoyl chloride, followed by reduction treatment to obtain the final product. This method is efficient and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Formylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form terephthalic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Terephthalic acid.
Reduction: 4-(4-Hydroxymethylphenyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the substituent introduced.
Mécanisme D'action
The mechanism of action of 4-(4-formylphenyl)benzoic acid involves its ability to undergo various chemical reactions due to the presence of both formyl and carboxyl functional groups. These groups allow the compound to participate in condensation reactions, forming new bonds and structures. In biological systems, it targets specific enzymes and receptors, such as the dengue virus protease and human glucagon receptor, influencing their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
4-Carboxybenzaldehyde: Similar in structure but lacks the additional phenyl group.
Terephthalaldehydic acid: Another derivative of benzoic acid with similar properties.
4-Methoxybenzoic acid: Contains a methoxy group instead of a formyl group.
Uniqueness: 4-(4-Formylphenyl)benzoic acid is unique due to its dual functional groups (formyl and carboxyl) on the benzene ring, which provide versatility in chemical reactions and applications. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
4-(4-formylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEAFZUEUSBESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383352 | |
| Record name | 4-(4-formylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70916-98-2 | |
| Record name | 4-(4-formylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1306085.png)


![Ethyl 2-[(2-oxopropyl)thio]acetate](/img/structure/B1306090.png)




